molecular formula C7H8ClN3O B2462533 N-(2-Chlorophenyl)hydrazinecarboxamide CAS No. 35580-76-8

N-(2-Chlorophenyl)hydrazinecarboxamide

Cat. No.: B2462533
CAS No.: 35580-76-8
M. Wt: 185.61
InChI Key: GCGJAIHYYAKDOJ-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)hydrazinecarboxamide is an organic compound with the molecular formula C7H8ClN3O It is a hydrazine derivative characterized by the presence of a chlorophenyl group attached to the hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Chlorophenyl)hydrazinecarboxamide can be synthesized through the reaction of 2-chlorophenylhydrazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorophenyl)hydrazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Azides, nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Chlorophenyl)hydrazinecarboxamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chlorophenyl)hydrazinecarboxamide
  • N-(4-Chlorophenyl)hydrazinecarboxamide
  • N-(2-Chlorophenyl)-2-hydrazinecarboxamide

Uniqueness

N-(2-Chlorophenyl)hydrazinecarboxamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the chlorine atom on the phenyl ring can affect the compound’s interaction with molecular targets, making it distinct from its isomers.

Properties

IUPAC Name

1-amino-3-(2-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O/c8-5-3-1-2-4-6(5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGJAIHYYAKDOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50956967
Record name N-(2-Chlorophenyl)hydrazinecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50956967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35580-76-8
Record name N-(2-Chlorophenyl)hydrazinecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50956967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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